molecular formula C9H8BrFO3 B2477643 3-(4-Bromo-2-fluorophenoxy)propanoic acid CAS No. 926237-13-0

3-(4-Bromo-2-fluorophenoxy)propanoic acid

Cat. No.: B2477643
CAS No.: 926237-13-0
M. Wt: 263.062
InChI Key: KSYHKLPDBXQOIS-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenoxy)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents . The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Bromo-2-fluorophenoxy)propanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine and fluorine substituents on the phenoxy ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHKLPDBXQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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